molecular formula C18H21FN4O2S B4516683 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

Cat. No.: B4516683
M. Wt: 376.5 g/mol
InChI Key: HGTWPMMTAMRKTQ-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a thiazole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, 1-(4-fluorophenyl)piperazine, through the reaction of piperazine with 4-fluorobenzyl chloride under basic conditions . The thiazole ring can be synthesized separately through the cyclization of appropriate thioamide precursors . The final step involves coupling the piperazine and thiazole derivatives under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways . For example, it may act as an inhibitor of certain enzymes, preventing the conversion of substrates to products and thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide is unique due to its combination of a fluorophenyl-piperazine moiety and a thiazole ring. This structural complexity allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-13-12-26-18(20-13)21-16(24)6-7-17(25)23-10-8-22(9-11-23)15-4-2-14(19)3-5-15/h2-5,12H,6-11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTWPMMTAMRKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 3
Reactant of Route 3
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 4
Reactant of Route 4
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 5
Reactant of Route 5
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 6
Reactant of Route 6
4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

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